2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
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Overview
Description
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with acetyl, fluorophenyl, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or xylene and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diacetyl-3-(2-fluorophenyl)pentanedioate: Shares a similar core structure but differs in functional groups.
2,4-Diacetyl-3-aryl-5-hydroxy-5-methylcyclohexanones: Similar structure with different aryl groups.
Uniqueness
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-6-4-5-7-12(11)18/h4-7,14-16,22H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJNIUOMKRDNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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